Carmoterol

説明

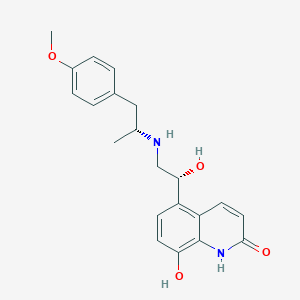

CHF4226.01 and CHF4232.01 are diastereoisomers; structure in first source

Structure

2D Structure

3D Structure

特性

IUPAC Name |

8-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-13(11-14-3-5-15(27-2)6-4-14)22-12-19(25)16-7-9-18(24)21-17(16)8-10-20(26)23-21/h3-10,13,19,22,24-25H,11-12H2,1-2H3,(H,23,26)/t13-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOXNOQMRZISPV-YJYMSZOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201046374 | |

| Record name | Carmoterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201046374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147568-66-9 | |

| Record name | Carmoterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147568-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carmoterol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147568669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carmoterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15784 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carmoterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201046374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARMOTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9810NUL4D1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Carmoterol in Bronchodilation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmoterol (formerly TA-2005) is a potent, selective, and ultra-long-acting β2-adrenergic receptor agonist designed for the treatment of obstructive airway diseases. Its primary mechanism of action in achieving bronchodilation is through the targeted activation of β2-adrenergic receptors on airway smooth muscle cells. This activation initiates a well-defined signaling cascade, leading to smooth muscle relaxation and a subsequent increase in airway caliber. This technical guide provides a detailed examination of this compound's molecular interactions, downstream signaling pathways, and the experimental methodologies used to elucidate its pharmacological profile.

Introduction to this compound

This compound is a non-catecholamine, pure (R,R)-stereoisomer that exhibits high affinity and selectivity for the β2-adrenergic receptor.[1] Its chemical structure, featuring a carbostyril aromatic ring, contributes to its ultra-long duration of action, which can exceed 24 hours.[2][3] Preclinical and clinical studies have demonstrated its high potency, which is greater than that of other long-acting β2-agonists such as formoterol (B127741) and salmeterol (B1361061) in some models.[2]

Molecular Mechanism of Action

The bronchodilatory effect of this compound is initiated by its binding to and activation of β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[2] This interaction triggers a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs). The activated alpha subunit of the Gs protein then stimulates the enzyme adenylyl cyclase.[1]

Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets within the smooth muscle cell, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle, resulting in bronchodilation.

Quantitative Pharmacological Profile

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a comparison with other long-acting β2-agonists, formoterol and salmeterol.

| Compound | Receptor Binding Affinity (pKd,high) | Tissue/Cell System | Reference |

| This compound (TA-2005) | 8.2 | Bovine trapezium muscle | [4] |

| Isoprenaline | 7.3 | Bovine trapezium muscle | [4] |

| Salbutamol | 7.0 | Bovine trapezium muscle | [4] |

| Compound | Functional Potency (pD2) | Tissue/Cell System | Reference |

| This compound (TA-2005) | 9.29 | Guinea pig tracheal smooth muscle | [4] |

| Isoprenaline | 7.65 | Guinea pig tracheal smooth muscle | [4] |

| Salbutamol | 7.10 | Guinea pig tracheal smooth muscle | [4] |

| Compound | Intrinsic Efficacy (% of Isoprenaline max effect) | Reference |

| This compound | 73% (Nearly full agonist) | [5] |

| Formoterol | High (Full agonist) | [6] |

| Salmeterol | Lower (Partial agonist) | [6] |

Experimental Protocols

The characterization of this compound's mechanism of action relies on standardized in vitro experimental protocols. The following sections detail the methodologies for the key experiments cited.

Receptor Binding Assays

These assays are designed to determine the affinity of a ligand for its receptor.

Objective: To determine the binding affinity (Kd) of this compound for the β2-adrenergic receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from tissues (e.g., bovine trapezium muscle) or cells (e.g., CHO or HEK293) expressing the β2-adrenergic receptor.

-

Radioligand: A radiolabeled antagonist, such as [125I]iodocyanopindolol, is used to label the β2-adrenergic receptors.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor (e.g., this compound).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Kd) is then calculated from the IC50 value. For agonists that induce a high-affinity binding state, a pKd,high value is determined.[4]

Adenylyl Cyclase Activation Assays

These functional assays measure the ability of an agonist to stimulate the production of cAMP.

Objective: To determine the functional potency (EC50) and intrinsic efficacy of this compound in activating adenylyl cyclase.

Methodology:

-

Cell Culture: Cells expressing the β2-adrenergic receptor (e.g., CHO-K1 cells) are cultured.

-

Stimulation: The cells are incubated with increasing concentrations of the β2-agonist (e.g., this compound).

-

cAMP Measurement: The intracellular accumulation of cAMP is measured. While the specific study on this compound's EC50 in mutant receptors did not detail the exact cAMP measurement method, a common technique involves pre-labeling the cellular ATP pool with [3H]-adenine and then isolating the resulting [3H]-cAMP using sequential column chromatography.[7]

-

Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from the dose-response curve. The intrinsic efficacy is determined by comparing the maximal response produced by the test agonist to that of a full agonist, such as isoprenaline.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway of this compound and the general workflows of the experimental protocols described.

Caption: this compound's signaling pathway leading to bronchodilation.

Caption: General workflow for a receptor binding assay.

Caption: General workflow for an adenylyl cyclase activation assay.

Conclusion

This compound's mechanism of action in bronchodilation is a classic example of β2-adrenergic receptor agonism. Its high potency and selectivity, coupled with an ultra-long duration of action, distinguish it from other long-acting β2-agonists. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals engaged in the study of respiratory therapeutics. Further research into the precise molecular interactions that confer its unique pharmacological profile may provide valuable insights for the design of future bronchodilators.

References

- 1. [PDF] Current issues with beta2-adrenoceptor agonists: pharmacology and molecular and cellular mechanisms. | Semantic Scholar [semanticscholar.org]

- 2. Atypical molecular pharmacology of a new long-acting beta 2-adrenoceptor agonist, TA 2005 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of the seventh transmembrane region in high affinity binding of a beta 2-selective agonist TA-2005 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. A Comparison of the Molecular Pharmacological Properties of Current Short, Long, and Ultra‐Long‐Acting β2‐Agonists Used for Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TA-2005, a novel, long-acting, and selective beta 2-adrenoceptor agonist: characterization of its in vivo bronchodilating action in guinea pigs and cats in comparison with other beta 2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Carmoterol: A Technical Guide to its Chemical Structure, Synthesis, and Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmoterol is a potent, ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) that has been investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its chemical structure, characterized by two chiral centers, dictates its high affinity and selectivity for the β2-adrenoceptor. This document provides a comprehensive overview of the chemical structure of this compound, a proposed synthetic pathway based on established chemical principles, and a detailed description of its mechanism of action through the β2-adrenergic signaling cascade. All quantitative data is presented in structured tables, and detailed, representative experimental protocols are provided for the key proposed synthetic steps. Logical and signaling pathways are visualized using Graphviz diagrams to facilitate understanding.

Chemical Structure of this compound

This compound, with the IUPAC name 8-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-1H-quinolin-2-one, is a complex organic molecule with the chemical formula C21H24N2O4.[1] Its structure is characterized by a quinolinone core, a substituted ethylamino side chain, and two stereocenters, which are crucial for its pharmacological activity. The clinically investigated and most active form is the (R,R)-stereoisomer.[2][3]

The key structural features include:

-

8-Hydroxy-1H-quinolin-2-one Core: This bicyclic aromatic lactam system is a key structural component. The hydroxyl group at the 8-position is a critical feature for its interaction with the β2-adrenoceptor.

-

Ethanolamine Side Chain: Attached to the 5-position of the quinolinone core is a (1R)-1-hydroxyethyl group, which is a common feature in many β2-agonists and is essential for receptor binding and activation.

-

(2R)-1-(4-methoxyphenyl)propan-2-ylamino Group: This bulky, chiral amino substituent is a distinguishing feature of this compound and contributes to its high potency and ultra-long duration of action. The methoxyphenyl group is believed to play a significant role in its selectivity for the β2-adrenoceptor.[1]

The presence of two chiral centers gives rise to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R).[3] The (R,R)-isomer, this compound, is the eutomer, possessing the highest affinity and functional potency at the β2-adrenoceptor.

| Identifier | Value |

| IUPAC Name | 8-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-1H-quinolin-2-one |

| Molecular Formula | C21H24N2O4 |

| Molecular Weight | 368.43 g/mol |

| CAS Number | 147568-66-9 |

| SMILES | CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O |

| InChI Key | IHOXNOQMRZISPV-YJYMSZOUSA-N |

Proposed Synthesis Pathway of this compound

A detailed, step-by-step synthesis of this compound is not extensively described in publicly available literature. However, a plausible and efficient retrosynthetic analysis suggests a convergent approach. This proposed pathway involves the synthesis of two key intermediates: Intermediate A (5-(2-bromo-1-hydroxyethyl)-8-hydroxy-1H-quinolin-2-one) and Intermediate B ((2R)-1-(4-methoxyphenyl)propan-2-amine) , followed by their coupling to form the final product.

Diagram of Proposed Synthesis Pathway

Quantitative Data for Proposed Synthesis

The following table summarizes the proposed synthetic steps with illustrative quantitative data. Please note that these values are representative for similar transformations and have not been experimentally verified for the synthesis of this compound.

| Step | Reactant(s) | Reagent(s)/Conditions | Product | Illustrative Yield (%) |

| A1 | 8-Hydroxyquinoline, Acetyl chloride | AlCl3, CS2 | 5-Acetyl-8-hydroxyquinoline | 75-85 |

| A2 | 5-Acetyl-8-hydroxyquinoline | Br2, HBr | 5-(2-Bromoacetyl)-8-hydroxyquinoline | 80-90 |

| A3 | 5-(2-Bromoacetyl)-8-hydroxyquinoline | Chiral borane (B79455) reagent (e.g., (R)-2-Methyl-CBS-oxazaborolidine), BH3·SMe2 | Intermediate A | 90-98 (with high e.e.) |

| B1 | 4-Methoxyphenylacetone, Ammonia | H2, Raney Nickel or NaBH3CN | Intermediate B | 60-70 |

| C | Intermediate A, Intermediate B | K2CO3, DMF | This compound | 50-60 |

Representative Experimental Protocols

The following are detailed, representative methodologies for the key steps in the proposed synthesis of this compound.

Step A1: Friedel-Crafts Acylation of 8-Hydroxyquinoline

-

To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in carbon disulfide at 0 °C, add acetyl chloride (1.1 eq) dropwise.

-

Add a solution of 8-hydroxyquinoline (1.0 eq) in carbon disulfide dropwise to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane (B109758) (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 5-acetyl-8-hydroxyquinoline.

Step A2: Bromination of 5-Acetyl-8-hydroxyquinoline

-

Dissolve 5-acetyl-8-hydroxyquinoline (1.0 eq) in a minimal amount of glacial acetic acid containing a catalytic amount of hydrobromic acid.

-

Add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the mixture at room temperature.

-

Stir the reaction mixture for 4 hours.

-

Pour the mixture into ice-water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 5-(2-bromoacetyl)-8-hydroxyquinoline.

Step A3: Asymmetric Reduction to Intermediate A

-

To a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add borane-dimethyl sulfide (B99878) complex (1.0 M in THF, 1.2 eq) dropwise.

-

Stir the mixture for 15 minutes.

-

Add a solution of 5-(2-bromoacetyl)-8-hydroxyquinoline (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

-

Stir the reaction for 6 hours at room temperature.

-

Quench the reaction by the slow addition of methanol.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to give Intermediate A.

Step B1: Reductive Amination to Intermediate B

-

To a solution of 4-methoxyphenylacetone (1.0 eq) in methanol, add ammonium (B1175870) acetate (B1210297) (10 eq) and sodium cyanoborohydride (1.5 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Concentrate the mixture under reduced pressure.

-

Add aqueous sodium hydroxide (B78521) (2 M) and extract with diethyl ether (3 x 50 mL).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Intermediate B.

Step C: Coupling of Intermediates A and B

-

To a solution of Intermediate A (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add Intermediate B (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Cool the mixture to room temperature and pour into water.

-

Extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Signaling Pathway of this compound

This compound exerts its therapeutic effect through its agonist activity at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly found on the smooth muscle cells of the airways.

Mechanism of Action

-

Receptor Binding: this compound binds to the β2-adrenoceptor on airway smooth muscle cells.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) dissociates and activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA then phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle. This results in bronchodilation and relief from the symptoms of asthma and COPD.

Diagram of β2-Adrenergic Receptor Signaling Pathway

Conclusion

This compound is a structurally complex and highly potent β2-adrenoceptor agonist. Its synthesis, while not publicly detailed, can be rationally approached through a convergent strategy. The (R,R)-stereochemistry is paramount to its high affinity and efficacy. The mechanism of action, involving the canonical β2-adrenergic receptor signaling pathway, leads to bronchodilation, making it a molecule of significant interest in the management of obstructive airway diseases. This guide provides a foundational technical understanding for researchers and professionals in the field of drug development. Further investigation into its synthesis and clinical application was halted, but the principles of its design and action remain relevant.

References

(R,R)-Carmoterol: A Deep Dive into its Stereoselective Pharmacological Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Carmoterol is a potent, ultra-long-acting β2-adrenergic receptor (β2-AR) agonist that has been investigated for the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] A critical aspect of its pharmacology lies in its stereochemistry. As a chiral molecule with two stereocenters, this compound exists as four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R).[3] The clinically developed and pharmacologically active form is the (R,R)-enantiomer.[3][4] This guide provides a comprehensive overview of the pharmacological activity of (R,R)-carmoterol, detailing its receptor binding, functional potency, and the experimental methodologies used for its characterization.

For β2-adrenoceptor agonists, the interaction with the receptor is highly stereospecific. It is well-established that the (R)-configuration at the carbon atom bearing the hydroxyl group is the eutomer, possessing significantly higher binding affinity and functional potency. The other enantiomers, known as distomers, are expected to have negligible affinity and functional activity at the β2-AR. Consequently, the pharmacological profile of racemic this compound is almost entirely due to the (R,R)-enantiomer.

Quantitative Pharmacological Data

The pharmacological activity of (R,R)-carmoterol is distinguished by its high potency, selectivity for the β2-adrenoceptor, and a prolonged duration of action. While comprehensive public data comparing all four stereoisomers is limited, the characteristics of the active (R,R)-enantiomer have been documented.

| Parameter | Value | Receptor/System | Description |

| Functional Potency (pEC50) | 10.19 | β2-Adrenoceptor | The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. |

| Receptor Selectivity | 53-fold higher for β2 vs. β1 | β1 and β2-Adrenoceptors | A measure of the drug's binding affinity for the target receptor (β2) compared to another receptor subtype (β1). |

| Tissue Selectivity | >100-fold for bronchial vs. myocardial | Guinea Pig Tissue | A comparison of the drug's effect on the target tissue (bronchial smooth muscle) versus non-target tissue (myocardium). |

| In Vivo Potency (ED50) | 16.7 pmol | Acetylcholine-induced bronchoconstriction in Guinea Pig | The dose that produces a 50% inhibition of the bronchoconstrictive response. |

β2-Adrenergic Receptor Signaling Pathway

(R,R)-Carmoterol exerts its therapeutic effect—bronchodilation—by activating the β2-adrenergic receptors on airway smooth muscle cells. This activation initiates a Gs protein-coupled signaling cascade.

-

Agonist Binding: (R,R)-Carmoterol binds to the orthosteric site of the β2-AR.

-

G Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated stimulatory G protein (Gs).

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) stimulates the membrane-bound enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

Cellular Response: PKA phosphorylates several downstream targets within the smooth muscle cell, resulting in a decrease in intracellular calcium and ultimately leading to muscle relaxation and bronchodilation.

References

Preclinical Profile of Carmoterol: A Long-Acting β2-Adrenoceptor Agonist for Asthma and COPD

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

Carmoterol (development codes: TA-2005, CHF-4226) is an experimental ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) investigated for the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD). As a non-catecholamine, (R,R)-stereoisomer, this compound was designed to provide potent and sustained bronchodilation. Although its clinical development was discontinued, the preclinical data generated for this compound offer valuable insights into its pharmacological profile and the broader landscape of β2-agonist drug discovery. This technical guide provides an in-depth overview of the preclinical studies on this compound, with a focus on its receptor binding, functional potency, and effects in animal models of respiratory disease.

Data Presentation

The following tables summarize the key quantitative and qualitative preclinical data available for this compound.

Table 1: Receptor Binding and Functional Potency of (R,R)-Carmoterol

| Parameter | Value/Description | Species/System | Assay Type |

| Binding Affinity (Ki) | Sub-nanomolar range (suggested) | Human β2-Adrenoceptor | Radioligand Binding Assay |

| Receptor Selectivity | 53-fold higher affinity for β2- over β1-adrenoceptor | Human | Radioligand Binding Assay |

| Functional Potency (EC50) | Data not publicly available | - | cAMP Accumulation Assay |

| Intrinsic Efficacy | Similar to formoterol (B127741) | Primary human bronchial smooth muscle cells | cAMP Accumulation Assay |

| Tracheal Relaxation Potency | Greater than formoterol and salmeterol | Guinea Pig | Isolated Tracheal Rings |

Table 2: Preclinical In Vivo Efficacy of this compound

| Animal Model | Effect | Key Findings |

| Guinea Pig (various challenges) | Bronchodilation | Potent activity against acetylcholine, histamine (B1213489), and ovalbumin-induced bronchoconstriction. |

| Guinea Pig | Synergistic effect with tiotropium | The ED50 of this compound was significantly reduced when co-administered with tiotropium. |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the protocols for key experiments conducted to characterize this compound.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This assay quantifies the affinity of a compound for a specific receptor.

1. Membrane Preparation:

-

Membranes are prepared from cell lines (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293)) engineered to express a high density of the human β2-adrenoceptor.

-

Cells are homogenized in a cold lysis buffer and subjected to differential centrifugation to isolate the membrane fraction.

2. Competitive Binding:

-

The isolated membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand that binds to the β2-adrenoceptor (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol).

-

A range of concentrations of the unlabeled test compound (this compound) is added to compete with the radioligand for binding to the receptor.

3. Separation and Quantification:

-

After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters.

-

The amount of radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay for Potency (EC50) Determination

This assay measures the ability of a compound to activate the β2-adrenoceptor and elicit a downstream cellular response, namely the production of cyclic adenosine (B11128) monophosphate (cAMP).

1. Cell Culture and Stimulation:

-

Whole cells expressing the human β2-adrenoceptor are cultured in appropriate media.

-

The cells are then incubated with increasing concentrations of the test compound (this compound).

2. Cell Lysis and cAMP Measurement:

-

Following a defined incubation period, the cells are lysed to release intracellular cAMP.

-

The concentration of cAMP is quantified using various methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF).

3. Data Analysis:

-

A dose-response curve is generated by plotting the measured cAMP concentration against the logarithm of the test compound concentration.

-

The EC50 value, representing the concentration of the compound that elicits 50% of the maximal response, is determined from this curve.

Isolated Guinea Pig Tracheal Ring Assay for Bronchodilator Activity

This ex vivo assay assesses the relaxant effect of a compound on airway smooth muscle.

1. Tissue Preparation:

-

Male Hartley guinea pigs are euthanized, and the trachea is dissected out.

-

The trachea is cut into rings, which are then mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

2. Contraction and Relaxation:

-

The tracheal rings are pre-contracted with a spasmogen such as histamine or methacholine (B1211447) to induce a stable contractile tone.

-

Cumulative concentrations of the test compound (this compound) are then added to the organ bath to assess its relaxant effect.

3. Data Acquisition and Analysis:

-

The changes in isometric tension of the tracheal rings are recorded.

-

The relaxation induced by the test compound is expressed as a percentage of the maximal relaxation achievable with a standard bronchodilator like isoprenaline or papaverine.

-

The potency of the compound is determined by calculating the EC50 value from the concentration-response curve.

In Vivo Animal Models of Asthma and COPD

1. Ovalbumin-Induced Asthma Model in Guinea Pigs:

-

Sensitization: Guinea pigs are sensitized with an intraperitoneal injection of ovalbumin (OVA) mixed with an adjuvant like aluminum hydroxide. A booster injection may be given after a week.

-

Challenge: After a sensitization period, the animals are challenged with an aerosolized solution of OVA to induce an asthmatic response, including bronchoconstriction and airway inflammation.

-

Treatment and Assessment: Test compounds like this compound are administered (e.g., via inhalation or intratracheally) before the OVA challenge. Airway resistance and other lung function parameters are measured to evaluate the efficacy of the treatment.

2. Lipopolysaccharide-Induced COPD Model in Rats:

-

Induction: Rats are exposed to intranasal or intratracheal instillation of lipopolysaccharide (LPS) from a bacterial source (e.g., E. coli). This induces a neutrophilic airway inflammation characteristic of COPD.

-

Treatment and Assessment: this compound would be administered to the animals, and its effects on inflammatory cell influx into the lungs (measured in bronchoalveolar lavage fluid), cytokine levels, and lung function would be assessed.

Visualizations

Signaling Pathway

Experimental Workflow

Carmoterol interaction with β2-adrenergic receptor

An In-Depth Technical Guide to the Interaction of Carmoterol with the β2-Adrenergic Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (development codes TA-2005, CHF-4226) is an experimental, non-catechol, ultra-long-acting β2-adrenergic receptor (β2-AR) agonist (ultra-LABA) investigated for the treatment of obstructive airway diseases such as asthma and COPD. As the (R,R)-stereoisomer, it demonstrated high potency and selectivity for the β2-AR. This document provides a comprehensive technical overview of the interaction between this compound and the β2-AR, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating the associated signaling pathways and workflows. Although clinical development of this compound was discontinued (B1498344) around 2010, the study of its pharmacological profile remains relevant for the development of novel β2-AR agonists.

Molecular Interaction and Selectivity

This compound is a pure (R,R)-isomer with structural elements derived from both formoterol (B127741) and procaterol. Its chemical structure, featuring a p-methoxyphenyl group on the amine side chain and an 8-hydroxyl group on a carbostyril ring, contributes to its high affinity and prolonged binding to the β2-adrenoceptor.

The interaction between any agonist and the β2-AR is stereoselective, and the (R,R)-isomer of this compound is the most pharmacologically active form. The protonated nitrogen atom of the agonist typically forms a key ionic bond with the carboxylate side chain of Aspartate 113 in transmembrane helix 3 (TM3) of the receptor.

This compound exhibits significant selectivity for the β2-AR over other β-adrenoceptor subtypes. It has been reported to have a 53-fold higher affinity for the β2-adrenoceptor than for the β1-adrenoceptor. Furthermore, it is over 100 times more selective for bronchial muscle (rich in β2-receptors) than for myocardial tissue (predominantly β1-receptors).

Quantitative Pharmacological Data

While comprehensive quantitative data for this compound is limited in publicly available literature, its profile can be understood in the context of other well-characterized β2-AR agonists.

Table 1: β2-Adrenoceptor Binding Affinity and Functional Potency

| Compound | Binding Affinity (pKi) | Functional Potency (pD2 / pEC50) | Intrinsic Activity / Efficacy (Emax) | Species / System |

| This compound | 4.322 (pharmacophore model) | More potent than formoterol & salmeterol | Similar to formoterol | Guinea Pig Trachea, Human Bronchial Smooth Muscle Cells |

| Formoterol | 8.2 ± 0.09 (β2) vs 6.25 ± 0.06 (β1) | 8.9 ± 0.03 | 86 ± 5% (vs. Aminophylline); 90% (vs. Isoprenaline) | Guinea Pig Trachea, Human β2-AR |

| Salmeterol | 8.3 ± 0.04 (β2) vs 5.7 ± 0.04 (β1) | 9.2 ± 0.03 | 62 ± 3% (vs. Aminophylline); 38% (vs. Isoprenaline) | Guinea Pig Trachea, Human β2-AR |

| Indacaterol | N/A | N/A | 73% (vs. Isoprenaline) | Human β2-AR |

| Salbutamol | 5.83 ± 0.06 (β2) vs 4.71 ± 0.16 (β1) | N/A | 47% (vs. Isoprenaline) | Human β2-AR |

| Isoprenaline | N/A | N/A | 100% (Full Agonist) | Human β2-AR |

Note: pKi, pD2, and pEC50 are the negative logarithms of the inhibitor constant, the molar concentration producing 50% of the maximal response, and the molar concentration producing 50% of its own maximal effect, respectively. Higher values indicate greater affinity or potency.

Signaling Pathways

Activation of the β2-AR by an agonist like this compound initiates a cascade of intracellular events. The canonical pathway involves coupling to the stimulatory G protein (Gs), but other pathways, including coupling to the inhibitory G protein (Gi) and β-arrestin-mediated signaling, are also recognized.

Canonical Gs Pathway

Upon agonist binding, the β2-AR undergoes a conformational change, allowing it to activate Gs. The Gαs subunit then dissociates and stimulates adenylyl cyclase (AC), an enzyme that converts ATP into the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.

Alternative Signaling Pathways

The β2-AR can also couple to Gi, which can counteract the Gs pathway, and can be regulated by G protein-coupled receptor kinases (GRKs) and β-arrestins, which mediate receptor desensitization, internalization, and can initiate separate signaling cascades like the MAPK/ERK pathway.

Experimental Protocols

Characterizing the interaction of a compound like this compound with the β2-AR involves two primary types of in-vitro assays: radioligand binding assays to determine affinity and functional assays to measure potency and efficacy.

Competitive Radioligand Binding Assay

This assay directly measures the binding affinity (Ki) of a test compound by assessing its ability to compete with a known radiolabeled ligand for the β2-AR.

Objective: To determine the inhibition constant (Ki) of this compound for the human β2-AR.

Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., CHO, HEK293) stably expressing the human β2-adrenoceptor.

-

Radioligand: A β2-AR specific radioligand such as [³H]-dihydroalprenolol, [¹²⁵I]-cyanopindolol, or [³H]-CGP 12177.

-

Test Compound: this compound (and/or its stereoisomers).

-

Non-specific Antagonist: Propranolol (or other high-affinity antagonist) to determine non-specific binding.

-

Assay Buffer: e.g., Tris-HCl buffer with MgCl2.

-

Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.

-

Detection: Scintillation counter and scintillation fluid.

Protocol:

-

Membrane Preparation: Harvest cells expressing the β2-AR, homogenize them in a lysis buffer, and centrifuge to pellet the membranes. Wash and resuspend the membranes in the assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine the cell membrane suspension, a fixed concentration of the radioligand (typically near its dissociation constant, Kd), and a range of concentrations of the unlabeled test compound (this compound).

-

Controls:

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of an unlabeled antagonist (e.g., 10 µM propranolol).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25-37°C) for a sufficient period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the binding affinity constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This functional assay measures the ability of a compound to activate the β2-AR and elicit the downstream cellular response of cAMP production. It is used to determine potency (EC50) and intrinsic efficacy (Emax).

Objective: To determine the EC50 and Emax of this compound for the human β2-AR.

Materials:

-

Cells: Whole cells (e.g., CHO, HEK293) expressing the human β2-adrenoceptor.

-

Test Compound: this compound.

-

Positive Control: A full agonist like isoproterenol (B85558) or a direct adenylyl cyclase activator like forskolin.

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.

-

Cell Lysis Buffer & Detection Reagents: From a commercial cAMP assay kit (e.g., HTRF, AlphaScreen, ELISA).

Protocol:

-

Cell Culture: Seed the cells into a multi-well plate (e.g., 384-well) and grow to a suitable confluency.

-

Pre-incubation: Wash the cells and pre-incubate them with a stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.

-

Agonist Stimulation: Add varying concentrations of this compound to the wells. Include wells for vehicle control (basal level) and a positive control (e.g., isoproterenol for

Carmoterol: A Deep Dive into its Pharmacokinetics and In vivo Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmoterol (developmental codes: TA-2005, CHF-4226) is an experimental ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) that underwent preclinical and clinical development for the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Despite showing high potency and selectivity for the β2 receptor, its development was discontinued.[1] This guide provides a comprehensive overview of the available data on the pharmacokinetics and in vivo metabolism of this compound, compiled from the limited publicly accessible information. The data presented herein is primarily derived from preclinical studies in various animal models.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated in preclinical species, including rats, dogs, and monkeys. The available data suggests dose-proportional pharmacokinetics with linear accumulation upon repeated administration.

Absorption

The extent of absorption of this compound appears to exhibit significant species-dependent differences. Preclinical studies using radiolabeled this compound (¹⁴C-TA-2005) have provided insights into its absorption characteristics following oral administration.

| Species | Sex | Dose (Oral) | Route | Extent of Absorption (% of Dose) |

| Rat | Male | 0.3 mg/kg | Oral | 16 |

| Rat | Female | 0.3 mg/kg | Oral | 24 |

| Dog | Male | 0.02 mg/kg | Oral | >60 |

| Data derived from a conference abstract on pharmacokinetic studies of TA-2005. |

In rats, the presence of bile was found to inhibit the absorption of this compound from the ligated intestine. Following a 1 mg/kg oral dose in rats, the maximum plasma concentration (Cmax) of total radioactivity was 6.4 ng eq./ml, achieved at 15 minutes post-dose.

Distribution

Following administration, this compound distributes to various tissues. In rats, tissue levels of radioactivity were highest in the digestive tract and liver, with lower concentrations observed in other organs and tissues.

Metabolism

Detailed information regarding the in vivo metabolism of this compound and the chemical structures of its metabolites is not extensively available in the public domain. Preclinical studies in rats indicated that the primary route of excretion is through the bile, suggesting significant hepatic metabolism. The chemical structure of this compound is 8-hydroxy-5-(1-hydroxy-2-(N-(2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)-2(1H)-quinolinone hydrochloride.

Excretion

The excretion of this compound and its metabolites occurs via both urine and feces, with the predominant route varying between species.

| Species | Sex | Dose | Route | Urinary Excretion (% of Dose) | Fecal Excretion (% of Dose) | Timeframe |

| Rat | Male | 0.3 mg/kg | Oral | 3.2 | 90.7 | 3 days |

| Rat | Male | 0.1 mg/kg | Intravenous | 20.3 | 75.7 | 3 days |

| Dog | Male | 0.02 mg/kg | Oral | 60.8 | 37.7 | 3 days |

| Monkey | Male | 0.3 mg/kg | Oral | 14.3 | 79.5 | 7 days |

| Monkey | Male | 0.1 mg/kg | Intravenous | 60.0 | 34.4 | 7 days |

| Data derived from a conference abstract on pharmacokinetic studies of TA-2005. |

In rats, biliary excretion was identified as the main elimination pathway. Within 24 hours of intraduodenal and intravenous administration, 55.2% and 81.5% of the administered dose, respectively, were excreted in the bile.

Experimental Protocols

The following methodologies are based on the limited information available from a conference abstract on the preclinical pharmacokinetic studies of ¹⁴C-labeled TA-2005.

Animal Models

-

Species: Rats, Dogs, and Monkeys

-

Justification: Standard preclinical species for pharmacokinetic evaluation.

Dosing and Administration

-

Compound: ¹⁴C-TA-2005 (radiolabeled this compound)

-

Routes of Administration:

-

Oral (gavage)

-

Intravenous

-

Intraduodenal (for biliary excretion studies in rats)

-

-

Dose Levels: Varied by species and route of administration (refer to tables in the "Pharmacokinetic Profile" section).

Sample Collection

-

Matrices: Plasma, urine, feces, and bile (in rats).

-

Time Points: Not specified in detail in the available abstract, but collection occurred over several days to determine excretion balance.

Analytical Methods

-

Method: Likely liquid scintillation counting for the determination of total radioactivity in collected samples, a standard method for studies with radiolabeled compounds. Specific chromatographic methods for separating parent drug from metabolites were not detailed.

Visualizations

Preclinical Pharmacokinetic Study Workflow

References

Molecular Basis for Carmoterol's Long-Acting Properties: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

November 2025

Executive Summary

Carmoterol, specifically its (R,R)-enantiomer, is a potent and selective long-acting β2-adrenergic receptor (β2-AR) agonist that has been investigated for the management of obstructive airway diseases. Its long duration of action, a key clinical feature, is not primarily dictated by a slow dissociation from the β2-AR, but rather by its interactions with the cell membrane. This guide delves into the molecular underpinnings of this compound's pharmacological profile, presenting available data, detailed experimental methodologies for its characterization, and visual representations of the relevant biological pathways and experimental workflows. While precise quantitative binding and efficacy data for this compound are not widely available in the public domain, this document synthesizes the existing knowledge to provide a comprehensive overview for the scientific community.

Introduction: The Challenge of Long-Acting β2-Agonists

The development of long-acting β2-agonists (LABAs) revolutionized the treatment of asthma and chronic obstructive pulmonary disease (COPD). Unlike short-acting β2-agonists (SABAs), LABAs provide sustained bronchodilation, leading to improved symptom control and quality of life. The molecular mechanisms conferring this extended duration of action vary among different LABAs and have been a subject of intense research. Two principal theories have emerged: the "exosite" binding hypothesis and the "plasmalemma diffusion" or "microkinetic" model. The exosite theory posits that a secondary binding site on or near the receptor anchors the drug, allowing for repeated receptor activation. The microkinetic model suggests that the lipid bilayer of the cell membrane acts as a depot for the drug, from which it can partition to the receptor over an extended period. For this compound, evidence points towards the latter mechanism being the predominant contributor to its long-acting properties.

(R,R)-Carmoterol: Stereoselectivity and Receptor Interaction

This compound possesses two chiral centers, resulting in four possible stereoisomers. The pharmacological activity resides almost exclusively in the (R,R)-enantiomer, which is a testament to the highly stereoselective nature of the β2-AR binding pocket.

Binding Affinity and Selectivity

(R,R)-Carmoterol exhibits high affinity for the human β2-AR, with suggestions of a sub-nanomolar binding constant (Ki).[1] A key feature of this compound is its high selectivity for the β2-AR over the β1-AR. It has been reported to have a 53-fold higher affinity for the β2-adrenoceptor than for the β1-adrenoceptor.[2] This selectivity is crucial for minimizing potential cardiovascular side effects associated with β1-AR stimulation. The methoxyphenyl group in this compound's structure has been identified as a critical determinant of its β2-AR selectivity.[2]

Functional Activity and Intrinsic Efficacy

As a β2-AR agonist, (R,R)-Carmoterol stimulates the Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This rise in cAMP ultimately results in the relaxation of airway smooth muscle and bronchodilation.

(R,R)-Carmoterol is a potent agonist with a fast onset of action, comparable to formoterol (B127741) and salbutamol.[2] Its intrinsic activity is reported to be similar to that of formoterol.[2]

Quantitative Data Summary

While precise, publicly available quantitative data for (R,R)-Carmoterol is limited, the following tables summarize the known qualitative and comparative pharmacological properties.

| Parameter | (R,R)-Carmoterol | Reference |

| Binding Affinity (Ki) for human β2-AR | High (sub-nanomolar suggested) | [1] |

| Receptor Selectivity (β2 vs. β1) | 53-fold higher for β2 | [2] |

| Receptor Dissociation Rate (koff) | Not slow; long duration attributed to membrane interactions | |

| Receptor Residence Time | Not reported to be exceptionally long |

Table 1: Binding Characteristics of (R,R)-Carmoterol at the Human β2-Adrenergic Receptor

| Parameter | (R,R)-Carmoterol | Reference |

| Functional Potency (EC50) for cAMP production | High | [3] |

| Intrinsic Efficacy (Emax) | Similar to Formoterol | [2] |

| Onset of Action | Fast | [2] |

| Duration of Action | Long-acting | [2] |

Table 2: Functional Profile of (R,R)-Carmoterol at the Human β2-Adrenergic Receptor

The Molecular Basis of Long-Lasting Action: The Microkinetic Model

The prolonged bronchodilatory effect of this compound is best explained by the plasmalemma diffusion microkinetic model. This model proposes that due to its lipophilic nature, this compound partitions into the lipid bilayer of the airway smooth muscle cells. This membrane depot then serves as a reservoir from which the drug can slowly diffuse to the β2-AR, maintaining a local concentration sufficient for sustained receptor activation. This mechanism does not necessitate an exceptionally slow dissociation rate from the receptor itself.

Experimental Protocols

The characterization of β2-AR agonists like this compound relies on a suite of in vitro pharmacological assays. The following are detailed methodologies for two key experiments.

Radioligand Binding Assay for β2-Adrenoceptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the β2-adrenoceptor through competition with a radiolabeled ligand.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human β2-adrenoceptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-CGP 12177 (a β-adrenoceptor antagonist) or [¹²⁵I]-cyanopindolol.

-

Unlabeled test compound: (R,R)-Carmoterol.

-

Non-specific binding control: Propranolol (a non-selective β-blocker) at a high concentration.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid.

-

Scintillation counter.

-

96-well microplates.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the human β2-adrenoceptor to high confluency.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Cell membrane suspension (a predetermined amount of protein, e.g., 10-20 µg).

-

A range of concentrations of the unlabeled test compound ((R,R)-Carmoterol).

-

A fixed concentration of the radioligand (typically at or near its Kd value).

-

-

For total binding wells, add assay buffer instead of the unlabeled test compound.

-

For non-specific binding wells, add a high concentration of propranolol.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the unlabeled test compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay for β2-Adrenoceptor Agonism

Objective: To measure the potency (EC50) and intrinsic efficacy (Emax) of a test compound by quantifying its ability to stimulate the production of cyclic AMP (cAMP).

Materials:

-

A whole-cell line expressing the human β2-adrenoceptor (e.g., CHO-K1 or HEK293 cells).

-

Cell culture medium.

-

Stimulation buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing a phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) - IBMX) to prevent cAMP degradation.

-

Test compound: (R,R)-Carmoterol.

-

Positive control: Isoproterenol (a full β-adrenoceptor agonist).

-

Vehicle control (e.g., DMSO).

-

cAMP assay kit (e.g., HTRF®, ELISA, or AlphaScreen®).

-

Multi-well cell culture plates.

Procedure:

-

Cell Culture:

-

Seed the cells in a multi-well plate (e.g., 96-well) and grow them to a suitable confluency.

-

-

Pre-incubation:

-

Wash the cells with stimulation buffer.

-

Pre-incubate the cells with stimulation buffer containing the phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes) at 37°C.

-

-

Compound Stimulation:

-

Add varying concentrations of the test compound ((R,R)-Carmoterol), positive control (isoproterenol), or vehicle control to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen assay format (HTRF®, ELISA, or AlphaScreen®), following the kit's protocol.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the cAMP concentration against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximum effect produced by the agonist).

-

The intrinsic efficacy of (R,R)-Carmoterol can be expressed as a percentage of the Emax of the full agonist, isoproterenol.

-

Visualizing the Molecular Mechanisms

Signaling Pathway of β2-Adrenergic Receptor Activation

Caption: β2-Adrenergic receptor signaling cascade initiated by this compound.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining binding affinity via radioligand assay.

Experimental Workflow for cAMP Functional Assay

Caption: Workflow for assessing functional activity via cAMP assay.

Conclusion

The long-acting property of (R,R)-Carmoterol is a complex interplay of its physicochemical properties and its interaction with the cellular environment of the airway smooth muscle. While a definitive quantitative picture of its binding kinetics remains to be fully elucidated in publicly accessible literature, the available evidence strongly supports the microkinetic model, where the cell membrane acts as a local reservoir for the drug. (R,R)-Carmoterol's high affinity, high selectivity, and potent agonist activity at the β2-AR, combined with this membrane-retention mechanism, underpin its therapeutic profile as a long-acting bronchodilator. Further research providing precise kinetic parameters would be invaluable in refining our understanding of its molecular pharmacology and in the development of future respiratory therapeutics.

References

Methodological & Application

Application Notes: cAMP Functional Assay for Carmoterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmoterol is a potent and selective ultra-long-acting beta-2 adrenergic receptor (β2-AR) agonist that has been investigated for the treatment of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effect is primarily mediated through the activation of β2-ARs, which are Gs protein-coupled receptors (GPCRs) predominantly expressed on the smooth muscle cells of the airways.

The binding of this compound to the β2-AR initiates a signaling cascade that activates adenylyl cyclase, leading to the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various intracellular proteins, resulting in a decrease in intracellular calcium and ultimately leading to the relaxation of airway smooth muscle and bronchodilation.

This application note provides a detailed protocol for a cell-based functional assay to quantify the agonistic activity of this compound at the human β2-AR by measuring intracellular cAMP accumulation. The protocol is designed for a 96-well plate format and can be adapted for various cAMP detection technologies.

Data Presentation

The potency and efficacy of this compound and other reference β2-AR agonists are summarized in the table below. Potency is expressed as the half-maximal effective concentration (EC50), and efficacy is expressed as the maximal response (Emax) relative to the full agonist Isoproterenol.

| Compound | EC50 (nM) | Emax (% of Isoproterenol) | Receptor Selectivity |

| This compound | ~0.065* | ~90%** | Over 100-fold for bronchial muscle vs. myocardial tissue |

| Formoterol | ~1 | 90% | High |

| Salmeterol | Potent | 38% | High |

| Salbutamol | Moderate | 47% | Moderate |

| Isoproterenol | Control | 100% | Non-selective β-agonist |

*Calculated from a pEC50 of 10.19. **Inferred from the observation that this compound has a similar intrinsic activity to Formoterol.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the β2-adrenergic receptor signaling pathway and the experimental workflow for the cAMP functional assay.

Experimental Protocol

This protocol details the methodology for determining the potency and efficacy of this compound by measuring cAMP accumulation in a cell-based assay.

Materials and Reagents

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β2-

Application Notes and Protocols for Determining Carmoterol Affinity using Radioligand Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmoterol, also known as TA-2005, is a potent and long-acting beta-2 adrenergic receptor (β2AR) agonist.[1] The β2AR is a G-protein coupled receptor predominantly found in the smooth muscle of the airways.[2] Activation of this receptor by an agonist like this compound initiates a signaling cascade that leads to bronchodilation, making it a key target for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2]

Understanding the binding affinity of a drug candidate to its target receptor is a critical step in the drug discovery and development process. Radioligand binding assays are a robust and sensitive method for quantifying the interaction between a ligand (e.g., this compound) and a receptor (e.g., β2AR).[3] These assays utilize a radioactively labeled ligand to measure the binding of a test compound to the receptor.

This document provides detailed application notes and protocols for determining the binding affinity of this compound for the human β2-adrenergic receptor using saturation and competitive radioligand binding assays.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical β2-adrenergic receptor signaling pathway and the general experimental workflow for a radioligand binding assay.

Data Presentation

The binding affinity of this compound and its analogs for the human β2-adrenergic receptor can be determined through saturation and competitive binding assays. The key parameters obtained are the dissociation constant (Kd) of the radioligand and the inhibition constant (Ki) of the test compound (this compound).

Table 1: Saturation Binding Assay Data for a β2-Adrenergic Radioligand

| Parameter | Value | Units | Description |

| Radioligand | [³H]-Dihydroalprenolol ([³H]-DHA) | - | A commonly used non-selective beta-adrenergic antagonist radioligand. |

| Kd | 0.50 | nM | Equilibrium dissociation constant; concentration of radioligand at which 50% of the receptors are occupied at equilibrium. |

| Bmax | 70 | fmol/mg protein | Maximum number of binding sites. |

Table 2: Competitive Binding Assay Data for this compound (TA-2005) and Analogs

| Compound | Ki (nM) | Receptor | Cell Line | Radioligand | Reference |

| This compound (TA-2005) | 1.2 ± 0.2 | Human β2AR | CHO | [³H]-DHA | |

| Isoproterenol | 35 ± 5 | Human β2AR | CHO | [³H]-DHA | |

| Compound II | 32 ± 4 | Human β2AR | CHO | [³H]-DHA | |

| Compound III | 45 ± 6 | Human β2AR | CHO | [³H]-DHA |

Note: Compound II and III are derivatives of TA-2005 lacking certain chemical groups, as described in Kikkawa et al., 1998.

Experimental Protocols

The following protocols are based on methodologies described for determining the binding affinity of ligands to the β2-adrenergic receptor.

Materials and Reagents

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenergic receptor.

-

Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA), specific activity ~80-100 Ci/mmol.

-

Test Compound: this compound (TA-2005) hydrochloride.

-

Non-specific Binding Control: Propranolol.

-

Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Protein Assay Reagents (e.g., BCA or Bradford).

Membrane Preparation

-

Grow CHO cells expressing the human β2AR to confluency.

-

Harvest the cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold Membrane Preparation Buffer.

-

Homogenize the cell suspension using a Polytron homogenizer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh Membrane Preparation Buffer and repeating the centrifugation step.

-

Resuspend the final membrane pellet in Assay Buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay.

-

Aliquot the membrane preparation and store at -80°C until use.

Saturation Binding Assay Protocol

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for the radioligand.

-

Prepare serial dilutions of the radioligand ([³H]-DHA) in Assay Buffer, typically ranging from 0.1 to 10 times the expected Kd.

-

In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Add a fixed amount of membrane preparation (e.g., 20-50 µg protein), the serially diluted [³H]-DHA, and Assay Buffer to a final volume of 250 µL.

-

Non-specific Binding: Add the same components as for Total Binding, but also include a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol) to saturate the specific binding sites.

-

-

Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

Plot the specific binding (Y-axis) against the concentration of free radioligand (X-axis).

-

Analyze the data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.

-

Competitive Binding Assay Protocol

This assay is performed to determine the inhibition constant (Ki) of the unlabeled test compound (this compound).

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Add a fixed amount of membrane preparation, a fixed concentration of [³H]-DHA (typically at or near its Kd value), and Assay Buffer.

-

Non-specific Binding: Add the same components as for Total Binding, but also include a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).

-

Competition: Add a fixed amount of membrane preparation, a fixed concentration of [³H]-DHA, and the serially diluted this compound.

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the incubation and wash the filters as described in the saturation binding assay protocol.

-

Measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding (Y-axis) against the logarithm of the this compound concentration (X-axis).

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand determined from the saturation binding assay.

-

References

Application Notes: In Vivo Guinea Pig Trachea Model for Efficacy Testing of Carmoterol

Introduction

Carmoterol is a potent and selective ultra-long-acting beta-2 adrenoceptor agonist (ultra-LABA) that has been investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action involves the activation of beta-2 adrenergic receptors on airway smooth muscle cells, initiating a signaling cascade that leads to bronchodilation. The in vivo guinea pig trachea model is a well-established and relevant preclinical model for evaluating the efficacy of bronchodilators. Guinea pig airways share physiological and pharmacological similarities with human airways, making them a suitable model for studying respiratory drugs. This model allows for the direct assessment of a compound's ability to reverse or prevent bronchoconstriction in a living organism.

Principle of the Assay

In this model, guinea pigs are anesthetized, and their trachea is cannulated to allow for mechanical ventilation and the measurement of airway resistance. Bronchoconstriction is induced by an intravenous or inhaled challenge agent, such as acetylcholine (B1216132) or histamine (B1213489). The test compound, this compound, is then administered, typically via intratracheal superfusion or inhalation, and its ability to reduce the induced increase in airway resistance is quantified. Dose-response curves can be generated to determine the potency (e.g., ED50) and efficacy of the compound.

Data Presentation

Table 1: Dose-Dependent Inhibition of Acetylcholine-Induced Bronchoconstriction by this compound in Guinea Pigs

| This compound Dose (pmol) | Inhibition of Bronchoconstriction (%) |

| 0.3 | 15 ± 4 |

| 1 | 35 ± 6 |

| 3 | 58 ± 7 |

| 10 | 85 ± 5 |

| 30 | 98 ± 2 |

| 100 | 100 ± 0 |

Data are presented as mean ± SEM. Bronchoconstriction was induced by intravenous administration of acetylcholine (20 µg/kg). This compound was administered by superfusion onto the tracheal mucosa for 5 minutes before the challenge.

Table 2: Potency of this compound against Various Bronchoconstrictors in Guinea Pigs

| Bronchoconstrictor | This compound ED50 (pmol) |

| Acetylcholine | 16.7 |

| Histamine | < 1 |

| Ovalbumin (in sensitized animals) | < 1 |

ED50 is the dose required to produce 50% of the maximal inhibition of the bronchoconstrictor response.

Experimental Protocols

Materials

-

Male Hartley guinea pigs (300-400 g)

-

This compound hydrochloride

-

Urethane (B1682113) (anesthetic)

-

Acetylcholine chloride or Histamine dihydrochloride (B599025) (bronchoconstrictors)

-

Saline solution (0.9% NaCl)

-

Tracheal cannula

-

Mechanical ventilator for small animals

-

Pressure transducer and data acquisition system

-

Aerosol generator (for inhalation studies) or superfusion pump

-

Intravenous catheter

Experimental Workflow Diagram

Caption: Experimental workflow for in vivo testing of this compound in a guinea pig trachea model.

Detailed Protocol

-

Animal Preparation:

-

Anesthetize the guinea pig with urethane (1.25 g/kg, intraperitoneal injection).

-

Place the animal in a supine position on a heated pad to maintain body temperature.

-

Perform a midline cervical incision to expose the trachea and jugular vein.

-

Carefully dissect the trachea free from surrounding tissues and insert a tracheal cannula.

-

Insert a catheter into the jugular vein for intravenous administration of the bronchoconstrictor agent.

-

-

Ventilation and Monitoring:

-

Connect the tracheal cannula to a small animal mechanical ventilator.

-

Ventilate the animal with room air at a constant volume and frequency.

-

Connect a pressure transducer to a side port of the tracheal cannula to measure tracheal pressure.

-

Use a data acquisition system to record tracheal pressure and calculate airway resistance.

-

-

Experimental Procedure:

-

Allow the animal to stabilize for a period of 10-15 minutes until a steady baseline of airway resistance is achieved.

-

Induce bronchoconstriction by administering a bolus intravenous injection of acetylcholine (e.g., 20 µg/kg) or histamine (e.g., 10 µg/kg). This should produce a significant and reproducible increase in airway resistance.

-

Once the bronchoconstrictor response has peaked and returned to baseline, administer a single dose of this compound. This can be done by superfusion (0.01 ml/min) onto the tracheal mucosa for 5 minutes before the next bronchoconstrictor challenge.

-

After the administration of this compound, repeat the bronchoconstrictor challenge.

-

Record the peak increase in airway resistance.

-

Repeat this procedure for a range of this compound doses to establish a dose-response relationship.

-

-

Data Analysis:

-

Calculate the percentage inhibition of the bronchoconstrictor response for each dose of this compound using the following formula: % Inhibition = 100 * (1 - (Peak resistance after this compound / Peak resistance before this compound))

-

Plot the percentage inhibition against the logarithm of the this compound dose to generate a dose-response curve.

-

From the dose-response curve, calculate the ED50 value, which is the dose of this compound that produces 50% of the maximum inhibitory effect.

-

Signaling Pathway

This compound Signaling Pathway Diagram

Application Notes: Carmoterol in Preclinical Airway Hyperresponsiveness Models

For Researchers, Scientists, and Drug Development Professionals

Introduction